6H-Indeno[5,4-d]oxazol-8(7H)-one
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Overview
Description
6H-Indeno[5,4-d]oxazol-8(7H)-one is a heterocyclic compound that features an indene fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with oxazole-forming reagents under controlled temperatures and solvents . The reaction conditions often include the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6H-Indeno[5,4-d]oxazol-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Scientific Research Applications
6H-Indeno[5,4-d]oxazol-8(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Indeno[5,4-d]oxazol-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (6,7-dihydro-8H-indeno[5,4-d][1,3]oxazol-8-ylidene)acetonitrile
- 7-Aryl-6,7-dihydro-8H-indeno[1′,2′∶2,3]pyrano-[5,6-c]benzo[c]pyran-6,8-diones
Uniqueness
6H-Indeno[5,4-d]oxazol-8(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2 |
InChI Key |
GFABPMUUVJVLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC3=C2OC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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